molecular formula C13H11ClN2O2 B7549870 (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No. B7549870
M. Wt: 262.69 g/mol
InChI Key: QBBFQBPTZNVWQY-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as CMI, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a member of the class of chalcones, which are natural compounds found in many plants and have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is still not fully understood. However, it has been suggested that (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and cancer. It has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). In addition, (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to regulate the expression of various genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for the study of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to investigate the pharmacokinetics and toxicity of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one in vivo. This will provide valuable information for the development of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a potential drug candidate. Another direction is to investigate the potential synergistic effects of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one with other compounds, such as chemotherapy drugs. This may enhance the efficacy of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one in the treatment of cancer. Finally, the development of novel synthesis methods for (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one may further improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of 5-chloro-1-methylimidazole-2-carboxaldehyde and 2-hydroxyacetophenone in the presence of a base catalyst. The resulting product is then subjected to further reactions to obtain the final product, (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Other methods, such as the Suzuki coupling reaction and the Heck reaction, have also been reported for the synthesis of (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one.

Scientific Research Applications

(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, anti-viral, and anti-diabetic activities. (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

(E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-16-12(14)8-15-13(16)7-6-11(18)9-4-2-3-5-10(9)17/h2-8,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBFQBPTZNVWQY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=CC(=O)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CN=C1/C=C/C(=O)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324989
Record name (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

122183-20-4
Record name (E)-3-(5-chloro-1-methylimidazol-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.